

acidity of terminal alkynes like ethyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

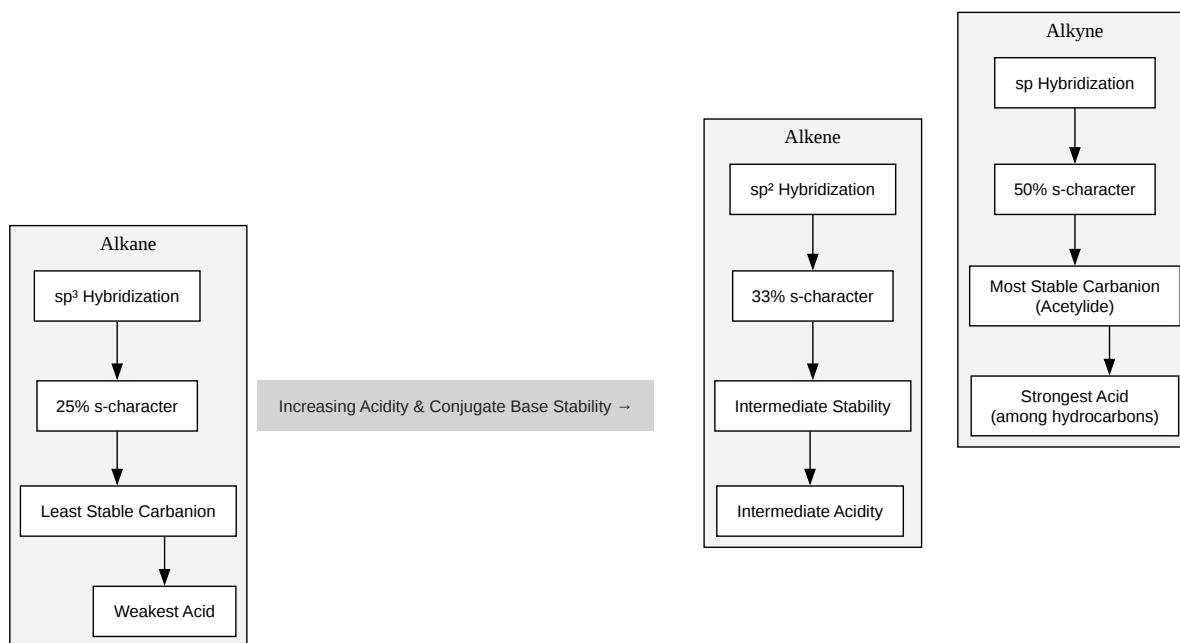
Compound Name: ethyne

Cat. No.: B1235809

[Get Quote](#)

An in-depth technical guide on the acidity of terminal alkynes, with a focus on **ethyne**, tailored for researchers, scientists, and drug development professionals. This document elucidates the fundamental principles governing their unique acidity, details experimental methodologies, and explores their applications in modern organic synthesis and medicinal chemistry.

Executive Summary


Terminal alkynes, hydrocarbons characterized by a carbon-carbon triple bond at the end of a carbon chain, exhibit significantly greater acidity than their alkane and alkene counterparts. This property, stemming from the unique electronic structure of the sp-hybridized carbon atom, allows for the facile removal of the terminal proton by a strong base. The resulting acetylide anion is a potent carbon nucleophile, serving as a critical building block in synthetic chemistry. Its utility is particularly pronounced in the formation of carbon-carbon bonds, a cornerstone of molecular construction. This guide provides a comprehensive overview of the theoretical basis of terminal alkyne acidity, quantitative data for comparison, detailed experimental protocols for the generation and reaction of acetylates, and an examination of their pivotal role in organic synthesis and drug discovery.

The Electronic Origin of Terminal Alkyne Acidity

The acidity of a proton is determined by the stability of its corresponding conjugate base. The enhanced acidity of terminal alkynes is a direct consequence of the stability of the acetylide anion formed upon deprotonation.^[1] This stability is governed by the hybridization state of the carbon atom bearing the negative charge.

- Alkanes (sp³ Hybridization): The carbon atoms in alkanes are sp³-hybridized, with 25% s-character and 75% p-character. The lone pair of electrons in the resulting carbanion resides in an sp³ orbital.[2]
- Alkenes (sp² Hybridization): In alkenes, the carbons of the double bond are sp²-hybridized, possessing 33% s-character.[1]
- Alkynes (sp Hybridization): The carbon atoms of a triple bond are sp-hybridized, with 50% s-character.[3]

The s-orbitals are closer to the positively charged nucleus than p-orbitals. Consequently, electrons in an orbital with higher s-character are held more tightly and are at a lower energy level, which increases the electronegativity of the atom and stabilizes the negative charge.[1][2] The 50% s-character of an sp orbital in an acetylide anion means the lone pair of electrons is held more closely to the carbon nucleus, resulting in greater electrostatic stabilization compared to the anions of alkenes and alkanes.[2] This makes the acetylide anion a more stable conjugate base, and therefore, the parent terminal alkyne is a stronger acid.[4]

[Click to download full resolution via product page](#)

Caption: Relationship between hybridization, s-character, and acidity.

Quantitative Data Presentation

The difference in acidity between these classes of hydrocarbons is quantitatively expressed by their pKa values. A lower pKa value indicates a stronger acid.

Comparative Acidity (pKa)

The pKa of **ethyne** is approximately 25, making it vastly more acidic than ethene (pKa \approx 44) and ethane (pKa \approx 50).[\[1\]](#)[\[5\]](#) This means **ethyne** is about 1019 times more acidic than ethene and 1025 times more acidic than ethane.[\[5\]](#)[\[6\]](#) Despite this, terminal alkynes are still very weak acids compared to water (pKa \approx 15.7) or alcohols (e.g., ethanol, pKa \approx 16).[\[5\]](#)[\[7\]](#)

Compound	Hydrocarbon Type	Hybridization of C-H Carbon	Approximate pKa
Ethane (CH ₃ -CH ₃)	Alkane	sp ³	~50
Ethene (CH ₂ =CH ₂)	Alkene	sp ²	~44
Ethyne (HC≡CH)	Alkyne	sp	~25
Propyne (HC≡C-CH ₃)	Alkyne	sp	~26
Water (H ₂ O)	-	-	15.7
Ammonia (NH ₃)	-	-	~38

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)

Bond Dissociation Energy (BDE)

It is critical to distinguish acidity (which involves heterolytic cleavage to form H⁺) from bond dissociation energy (BDE), which measures the enthalpy change of homolytic cleavage to form a hydrogen radical (H[•]).[\[10\]](#) Counterintuitively, while the terminal C-H bond in **ethyne** is the most acidic among simple hydrocarbons, it is also the strongest in terms of BDE.[\[9\]](#) The high s-character of the sp orbital creates a shorter, stronger bond.

Compound	C-H Bond Type	Bond Dissociation Energy (kJ/mol)	Bond Dissociation Energy (kcal/mol)
Ethane (CH ₃ CH ₂ -H)	sp ³ C-H	~423	~101
Ethene (CH ₂ =CH-H)	sp ² C-H	~473	~113
Ethyne (HC≡C-H)	sp C-H	~556	~133

Data sourced from multiple references.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

The acidity of terminal alkynes enables two fundamental types of reactions: the formation of nucleophilic acetylides and the precipitation of metal acetylides, which serves as a qualitative test.

Protocol 1: Formation of a Nucleophilic Acetylide Anion

This protocol describes the deprotonation of a terminal alkyne using sodium amide (NaNH_2) to form a sodium acetylide, a potent nucleophile for C-C bond formation.[\[5\]](#)[\[12\]](#)

Objective: To generate a solution of sodium phenylacetylidyne from phenylacetylene.

Materials:

- Three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube (e.g., CaCl_2).
- Liquid ammonia or anhydrous diethyl ether as solvent.
- Sodium amide (NaNH_2).
- Phenylacetylene.
- Inert atmosphere (Nitrogen or Argon).

Methodology:

- **Apparatus Setup:** Assemble the dry glassware and flush the system with an inert gas (N_2 or Ar) to exclude moisture and oxygen.
- **Reagent Addition:** In an ethereal solvent, suspend sodium amide (1.1 equivalents) in the flask under a positive pressure of inert gas.
- **Deprotonation:** Cool the suspension in an ice bath. Add a solution of phenylacetylene (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes.

- Reaction: The reaction is an acid-base equilibrium. Since the pKa of ammonia (38), the conjugate acid of the amide ion, is much higher than that of the terminal alkyne (25), the equilibrium lies far to the right, ensuring complete deprotonation.[7]
 - Reaction: $\text{RC}\equiv\text{CH} + \text{NaNH}_2 \rightleftharpoons \text{RC}\equiv\text{C}^-\text{Na}^+ + \text{NH}_3$
- Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The resulting solution/slurry contains the sodium acetylide, which can be used directly in subsequent reactions (e.g., alkylation with a primary alkyl halide).[12]

Protocol 2: Qualitative Test for Terminal Alkynes

This protocol uses the reaction of terminal alkynes with heavy metal salts (Ag^+ or Cu^+) to form distinct, insoluble precipitates, a classic qualitative test.[5] Internal alkynes do not react.

Objective: To confirm the presence of a terminal alkyne.

Materials:

- Test tubes.
- Sample containing the suspected terminal alkyne.
- Tollens' Reagent (Ammoniacal Silver Nitrate, $[\text{Ag}(\text{NH}_3)_2]^+$) or an acidic solution of Copper(I) Chloride.

Methodology:

- Dissolve a small amount of the sample compound in a suitable solvent (e.g., ethanol).
- Silver Acetylide Test: Add a few drops of Tollens' reagent to the sample solution. The formation of a white or grey precipitate (silver acetylide) indicates the presence of a terminal alkyne.[5]
 - Reaction: $\text{RC}\equiv\text{CH} + 2 [\text{Ag}(\text{NH}_3)_2]^+ + \text{OH}^- \rightarrow \text{RC}\equiv\text{C}^-\text{Ag}^+(s) + 2 \text{NH}_4^+ + 2 \text{NH}_3 + \text{H}_2\text{O}$
- Copper Acetylide Test: Alternatively, add a few drops of an acidic solution of copper(I) chloride. The formation of a red-brown precipitate (copper(I) acetylide) confirms the presence

of a terminal alkyne.

- Reaction: $\text{RC}\equiv\text{CH} + \text{CuCl} \rightarrow \text{RC}\equiv\text{C}^-\text{Cu}^+(\text{s}) + \text{HCl}$

Safety Note: Heavy metal acetylides, particularly silver acetylide, can be explosive when dry. They should be prepared only in small quantities and destroyed while wet by treating with nitric acid.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 2. Ch 9 : Acidity of Terminal Alkynes [chem.ucalgary.ca]
- 3. Acidity of Alkynes: Why Terminal Alkynes are Acidic (C_nH_{2n-2}) [allen.in]
- 4. collegedunia.com [collegedunia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkyne Reactivity [www2.chemistry.msu.edu]
- 7. youtube.com [youtube.com]
- 8. Compare C-H bond strengths in ethane, ethene, and ethyne. Reconcile these.. [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 11. brainly.com [brainly.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [acidity of terminal alkynes like ethyne]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1235809#acidity-of-terminal-alkynes-like-ethyne>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com